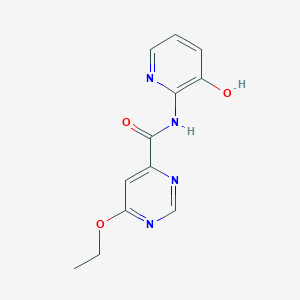
6-乙氧基-N-(3-羟基吡啶-2-基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group, a hydroxypyridinyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
科学研究应用
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and therapeutic applications.
Chemical Biology: It serves as a tool compound to study cellular pathways and molecular mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general steps include:
Preparation of Boron Reagents: Organoboron compounds are prepared through various methods, including hydroboration and transmetallation.
Coupling Reaction: The organoboron compound is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.
Post-Reaction Workup: The reaction mixture is purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group may yield pyridine ketones, while reduction of the carboxamide group may produce primary amines.
作用机制
The mechanism of action of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-thio-containing pyrimidines: These compounds have similar pyrimidine cores but differ in their substituents, such as the presence of sulfur atoms.
Pyrimidine-4-carboxamides: These compounds share the carboxamide group but may have different substituents on the pyrimidine ring.
Uniqueness
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, hydroxypyridinyl group, and carboxamide group allows for diverse chemical reactivity and potential therapeutic applications.
属性
IUPAC Name |
6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEAXWSSLVVOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
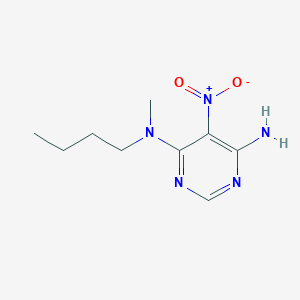
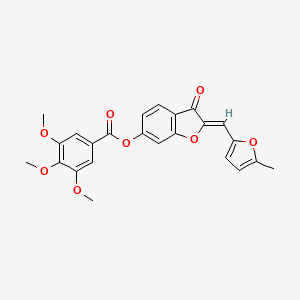
![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)
![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)
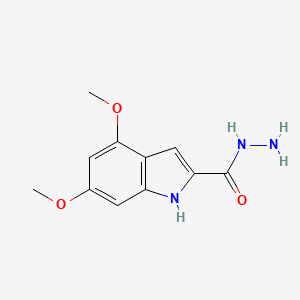
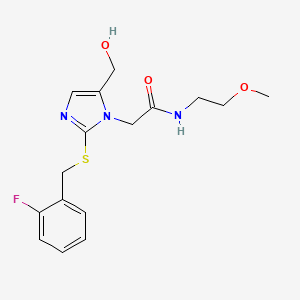
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2572365.png)
![5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2572368.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2572370.png)
![1-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2572371.png)

![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
